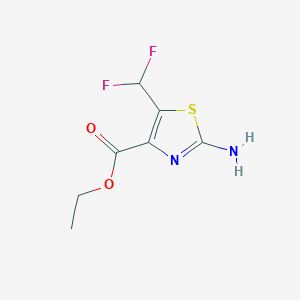
3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine: is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the third position and a 2-methoxyphenyl group at the fifth position of the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
類似化合物との比較
- 3-Chloro-5-(2-methoxyphenyl)phenol
- 2-Chloro-5-methoxyphenyl boronic acid
Comparison: 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine is unique due to its triazine ring structure, which imparts different chemical properties compared to similar compounds like 3-Chloro-5-(2-methoxyphenyl)phenol and 2-Chloro-5-methoxyphenyl boronic acid.
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
3-chloro-5-(2-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3O/c1-15-9-5-3-2-4-7(9)8-6-12-14-10(11)13-8/h2-6H,1H3 |
InChIキー |
KMXIOQXICPLLFQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CN=NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



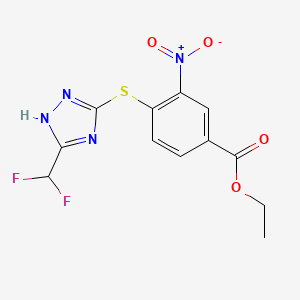
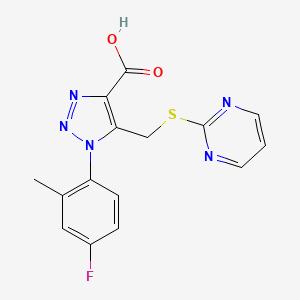
![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)
![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)
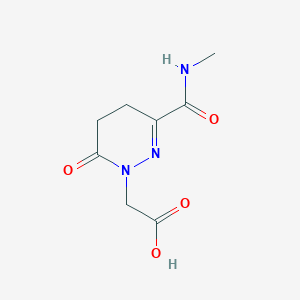
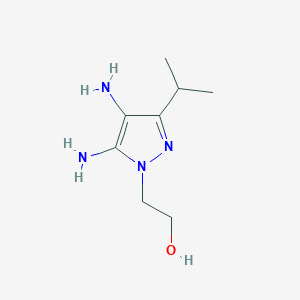
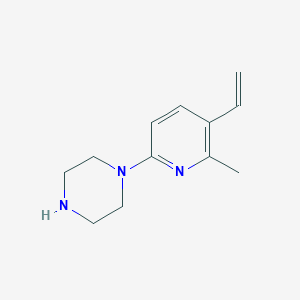
![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)
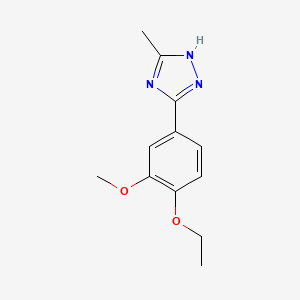
![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)
![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)

